N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-phenoxypropanamide
Description
N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-phenoxypropanamide is a complex organic compound featuring an imidazo[1,2-a]pyrimidine core. This structure is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The compound’s unique arrangement of functional groups allows it to participate in diverse chemical reactions, making it a valuable subject of study.
Properties
Molecular Formula |
C22H20N4O2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C22H20N4O2/c1-15-12-13-26-14-20(25-22(26)23-15)17-8-10-18(11-9-17)24-21(27)16(2)28-19-6-4-3-5-7-19/h3-14,16H,1-2H3,(H,24,27) |
InChI Key |
PDVKUPIAWGEHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C(C)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-phenoxypropanamide typically involves multiple steps:
-
Formation of the Imidazo[1,2-a]pyrimidine Core: : This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst .
-
Attachment of the Phenyl Group: : The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated imidazo[1,2-a]pyrimidine in the presence of a palladium catalyst .
-
Formation of the Propanamide Moiety: : The final step involves the reaction of the intermediate with 2-phenoxypropanoic acid or its derivatives under amide bond-forming conditions, such as using carbodiimide coupling agents .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, use of more robust catalysts, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-a]pyrimidine ring, forming corresponding aldehydes or carboxylic acids .
-
Reduction: : Reduction reactions can target the amide group, converting it to an amine under suitable conditions, such as using lithium aluminum hydride .
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization .
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-phenoxypropanamide is studied for its reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential therapeutic properties. The imidazo[1,2-a]pyrimidine core is known for its biological activity, including antimicrobial and anticancer properties . Researchers investigate its interactions with biological targets, such as enzymes and receptors, to develop new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable aromatic structure and functional groups that allow for further modification .
Mechanism of Action
The mechanism by which N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-phenoxypropanamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazo[1,2-a]pyrimidine core can interact with nucleic acids or proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylpropanamides: These compounds have a similar amide linkage but differ in their aromatic substituents, affecting their reactivity and applications.
Uniqueness
N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-phenoxypropanamide is unique due to its combination of an imidazo[1,2-a]pyrimidine core with a phenylpropanamide moiety. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
